molecular formula C19H22N4O3 B2943839 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2320524-55-6

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2943839
CAS RN: 2320524-55-6
M. Wt: 354.41
InChI Key: NBAXJINDVVEUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

Studies have shown that derivatives of pyridine and pyrimidine, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a synthesis methodology involving pyridine-2(1H)-thiones and subsequent reactions leading to nicotinamide derivatives and pyridothienopyrimidine derivatives demonstrated antimicrobial efficacy against various strains (Othman, 2013).

Pharmacological Evaluation

Aminopyrimidine derivatives, recognized for their partial agonist activity at 5-HT1A receptors, indicate the potential for neurological applications. These compounds, through systematic modifications, showed improvements in metabolic stability and potency, highlighting the significance of pyrimidine derivatives in pharmacological research (Dounay et al., 2009).

Synthesis and Molecular Docking

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored for their cytotoxic activities against cancer cell lines. Molecular docking studies of these compounds against Bcl-2 protein demonstrated good binding affinities, suggesting their potential in cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-17-4-3-15(10-20-17)19(25)23-7-5-13(6-8-23)11-26-18-9-16(14-1-2-14)21-12-22-18/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAXJINDVVEUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

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